molecular formula C19H23FN4O2 B2969227 N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226444-08-1

N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2969227
CAS RN: 1226444-08-1
M. Wt: 358.417
InChI Key: FTSXZOXXCFYOCM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.417. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds similar to the specified chemical have been developed as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), which is useful in identifying and quantifying neuroinflammatory processes in various diseases, including neurodegenerative disorders (Dollé et al., 2008).

Antibacterial Agents

Research into oxazolidinone analogs, structurally related to the specified compound, has demonstrated efficacy as novel antibacterial agents against a range of clinically important human pathogens, underscoring the potential of these compounds in treating bacterial infections (Zurenko et al., 1996).

Anti-inflammatory and Analgesic Agents

Studies on derivatives with similar structures have shown significant anti-inflammatory and analgesic activities, indicating their potential for the development of new therapies for managing pain and inflammation (Muralidharan et al., 2019).

Neuroinflammation PET Imaging

Novel pyrazolo[1,5-a]pyrimidines, related structurally, have been evaluated for their potential in binding the translocator protein 18 kDa (TSPO), serving as biomarkers for neuroinflammatory processes in PET imaging studies (Damont et al., 2015).

Kinase Inhibitors

Compounds with a related structure have been identified as selective inhibitors of the Met kinase superfamily, demonstrating the potential for the treatment of various cancers through inhibition of kinase activity (Schroeder et al., 2009).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13-6-8-24(9-7-13)19-21-14(2)10-18(23-19)26-12-17(25)22-16-5-3-4-15(20)11-16/h3-5,10-11,13H,6-9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSXZOXXCFYOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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